molecular formula C8H10N2O2 B2568657 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetic acid CAS No. 957292-12-5

2-(3-cyclopropyl-1H-pyrazol-1-yl)acetic acid

Número de catálogo: B2568657
Número CAS: 957292-12-5
Peso molecular: 166.18
Clave InChI: JJQHGFRLPJLOJC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Identification and Nomenclature

Systematic IUPAC Nomenclature and CAS Registry

2-(3-Cyclopropyl-1H-pyrazol-1-yl)acetic acid is the validated IUPAC name for this compound, derived from its pyrazole core and substituents. The numbering prioritizes the acetic acid group’s attachment to the pyrazole nitrogen at position 1, while the cyclopropyl group occupies position 3. This naming adheres to IUPAC rules for heterocyclic compounds, where substituents are assigned the lowest possible locants.

The compound is registered under CAS 957292-12-5 , a unique identifier used in chemical databases and regulatory documentation.

Molecular Formula and Weight Analysis

The molecular formula of 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetic acid is C₈H₁₀N₂O₂ , corresponding to a molecular weight of 166.18 g/mol .

Property Value
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
SMILES Code O=C(O)CN1N=C(C2CC2)C=C1
InChI Key JJQHGFRLPJLOJC-UHFFFAOYSA-N

The structure consists of a pyrazole ring with a cyclopropyl group at position 3 and an acetic acid moiety at position 1. The cyclopropyl substituent contributes to the compound’s steric and electronic properties, while the acetic acid group introduces hydrogen-bonding capability.

Synonym Cross-Referencing and Database Identifiers

2-(3-Cyclopropyl-1H-pyrazol-1-yl)acetic acid is referenced across multiple chemical databases under varying synonyms and identifiers:

Synonym Database Identifier
2-(3-Cyclopropylpyrazol-1-yl)acetic acid MFCD04970943 (MDL)
(3-Cyclopropyl-1H-pyrazol-1-yl)acetic acid PubChem CID 6485396
SCHEMBL12984289 ChEMBL
BBL100227 BOC Sciences

These identifiers facilitate cross-referencing in academic and industrial research.

Structural Isomerism and Tautomeric Considerations

Structural Isomerism

While 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetic acid does not exhibit structural isomerism due to fixed substituent positions, related pyrazole derivatives demonstrate positional isomerism. For example:

  • 2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid (CAS 957487-30-8) differs in substituent placement.
  • 2-[4-Chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid (CAS 1002032-77-0) features halogen and fluoromethyl groups at distinct positions.

These examples highlight how substituent locations define distinct chemical entities.

Tautomeric Considerations

Pyrazoles undergo annular prototropic tautomerism , where hydrogen shifts between nitrogen atoms. For 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetic acid , two tautomers are theoretically possible:

  • Tautomer A : Hydrogen at nitrogen 1 (N1), acetic acid at N1, cyclopropyl at C3.
  • Tautomer B : Hydrogen at nitrogen 2 (N2), acetic acid at N1, cyclopropyl at C3.

Experimental studies on pyrazoles indicate that substituents influence tautomeric equilibria. Electron-withdrawing groups (e.g., acetic acid) may stabilize tautomers with hydrogen at the less substituted nitrogen. However, specific tautomer ratios for this compound remain unreported, as crystallographic or NMR data are absent in available literature.

Propiedades

IUPAC Name

2-(3-cyclopropylpyrazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)5-10-4-3-7(9-10)6-1-2-6/h3-4,6H,1-2,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQHGFRLPJLOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization and hydrolysis steps .

Industrial Production Methods

In an industrial setting, the production of 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetic acid may involve large-scale batch or continuous processes. The key steps include the synthesis of the pyrazole intermediate, followed by its functionalization to introduce the acetic acid group. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-(3-cyclopropyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparación Con Compuestos Similares

Key Observations:

  • Cyclopropyl vs. Cyclohexyl : The cyclopropyl group in the target compound provides steric constraint without significant bulk, unlike the chair-conformation cyclohexyl group in benzofuran derivatives, which stabilizes crystal packing via van der Waals interactions .
  • Electron-Withdrawing vs. Electron-Donating Groups : Substituents like trifluoromethyl (in ’s compound) increase acidity and reactivity, whereas methyl/isopropyl groups enhance hydrophobicity and metabolic stability .

Physicochemical and Crystallographic Properties

Property 2-(3-Cyclopropyl-1H-pyrazol-1-yl)acetic acid 2-(3-Isopropyl-5-methyl-1H-pyrazol-1-yl)acetic acid 2-(5-Cyclohexyl-benzofuran-2-yl)acetic acid
Melting Point Not reported ~120–125°C 165–167°C (decomposes)
Hydrogen Bonding Forms O–H⋯O dimers in crystals Likely dimeric via carboxylic groups O–H⋯O dimers + C–H⋯C interactions
Crystal System Monoclinic (predicted) Not reported Monoclinic, P2₁/c space group

Discussion:

  • The target compound’s acetic acid group facilitates dimerization via O–H⋯O hydrogen bonds, a common feature in carboxylic acids. However, its cyclopropyl substituent may limit π-stacking compared to benzofuran derivatives, which exhibit additional stabilization through furan ring interactions .
  • Trimethyl-substituted analogs (e.g., 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetic acid) show reduced solubility in water due to increased hydrophobicity, whereas the cyclopropyl variant balances hydrophobicity and polarity .

Actividad Biológica

2-(3-Cyclopropyl-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique cyclopropyl substituent on the pyrazole ring, which may influence its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetic acid is C₈H₁₀N₂O₂, with a molecular weight of approximately 170.18 g/mol. The presence of both the pyrazole ring and the acetic acid functional group allows for diverse chemical reactivity.

Pharmacological Activities

Research indicates that 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetic acid exhibits several notable biological activities:

  • Anti-inflammatory Activity : Similar to other pyrazole derivatives, this compound has shown promise as a cyclooxygenase (COX) inhibitor, particularly targeting COX-2. Molecular docking studies suggest effective binding within the active site of COX enzymes, potentially blocking substrate access and inhibiting their activity.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects, showing activity against various bacterial strains. This suggests potential applications in treating infections .
  • Anticancer Potential : Preliminary studies indicate that pyrazole derivatives, including this compound, may inhibit certain cancer cell lines. The mechanism likely involves interference with key cellular pathways related to tumor growth .

The precise mechanisms through which 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetic acid exerts its biological effects are still under investigation. However, it is believed to interact with specific biochemical targets:

  • Cyclooxygenase Inhibition : By inhibiting COX enzymes, the compound may reduce inflammation and pain.
  • Cell Cycle Regulation : Similar compounds have been shown to affect cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression and may lead to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

  • A study investigating the anti-inflammatory properties of various pyrazole compounds found that those with cyclopropyl substitutions exhibited enhanced COX inhibition compared to their analogs without such groups.
  • Research into the anticancer effects of pyrazole derivatives highlighted their ability to induce apoptosis in breast cancer cell lines, suggesting that this class of compounds could be developed into effective anticancer agents .

Data Table: Biological Activities of Related Pyrazole Compounds

Compound NameStructureKey Biological Activities
2-(3-Cyclopropyl-1H-pyrazol-1-yl)acetic acidStructureAnti-inflammatory, antimicrobial, anticancer
2-(5-Methyl-1H-pyrazol-1-yl)acetic acidStructureAnti-inflammatory
2-(4-Methylthiazol-2-yl)-1H-pyrazoleStructureAntimicrobial

Q & A

Q. What are the recommended synthetic routes for 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetic acid, and what experimental parameters influence yield?

Methodological Answer:

  • Key Steps :
    • Cyclopropane introduction : Use cyclopropane derivatives (e.g., cyclopropylboronic acid) in Suzuki-Miyaura coupling to functionalize the pyrazole ring .
    • Pyrazole ring formation : Employ 1,3-dipolar cycloaddition between nitrile imines and alkynes, followed by cyclopropylation at the 3-position .
    • Acetic acid coupling : React the pyrazole intermediate with bromoacetic acid under basic conditions (e.g., K₂CO₃ in DMF) .
  • Critical Parameters :
    • Temperature control during cycloaddition (60–80°C optimal for regioselectivity).
    • Solvent choice (DMF or THF) for nucleophilic substitution in acetic acid coupling .

Q. How stable is 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetic acid under standard laboratory conditions, and what storage protocols are advised?

Methodological Answer:

  • Stability Data :

    ConditionDegradation Over 6 MonthsKey Findings
    RT, dark<5%Minimal decomposition; suitable for short-term storage
    4°C, N₂<2%Optimal for long-term stability; prevents oxidation
  • Protocols :

    • Store in amber vials under inert gas (N₂ or Ar) at 4°C.
    • Avoid prolonged exposure to light or humidity.

Q. What analytical techniques are most effective for characterizing this compound and confirming its purity?

Methodological Answer:

  • Primary Techniques :
    • NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane and pyrazole ring substitution patterns (e.g., δ 1.2–1.5 ppm for cyclopropane protons) .
    • HPLC-MS : Reverse-phase C18 column with UV detection (λ = 254 nm) and ESI+ for mass validation (expected [M+H]⁺ = 195.2) .
    • XRD : Single-crystal X-ray diffraction to resolve stereochemical ambiguities, if crystallizable .

Advanced Research Questions

Q. How can synthetic yields be optimized using computational reaction design tools?

Methodological Answer:

  • Computational Workflow :
    • Reaction Path Search : Apply density functional theory (DFT) to model transition states and identify low-energy pathways for cyclopropylation .
    • Machine Learning : Train models on existing pyrazole synthesis data to predict optimal solvents/catalysts (e.g., Bayesian optimization for reaction condition screening) .
    • Feedback Loop : Integrate experimental results (e.g., failed conditions) to refine computational predictions iteratively .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Case Study : If Enzyme A inhibition varies between studies (e.g., IC₅₀ = 10 μM vs. 50 μM):
    • Variable Control : Standardize assay conditions (pH, temperature, co-solvents like DMSO ≤0.1%) .
    • Metabolic Stability : Test compound stability in assay media (e.g., LC-MS monitoring over 24 hours) to rule out degradation .
    • Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies enable efficient scale-up of synthesis while maintaining regioselectivity?

Methodological Answer:

  • Scale-Up Challenges :
    • Heat Management : Use flow chemistry for exothermic steps (e.g., cycloaddition) to prevent side reactions .
    • Catalyst Recycling : Immobilize Pd catalysts on silica supports for Suzuki-Miyaura coupling to reduce costs .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced properties?

Methodological Answer:

  • SAR Workflow :
    • Isosteric Replacement : Substitute cyclopropane with spiropentane to assess steric effects on target binding .
    • Acidic Group Modulation : Replace acetic acid with sulfonic acid or phosphonate to alter solubility and bioavailability .
    • High-Throughput Screening : Use combinatorial libraries (e.g., 50+ derivatives) to map substituent effects on activity .

Q. What in vitro and in vivo formulation strategies address this compound’s solubility limitations?

Methodological Answer:

  • In Vitro : Prepare 10 mM stock in DMSO, dilute in PBS with 0.1% Tween-80 for cell assays .

  • In Vivo :

    FormulationSolubility (mg/mL)Bioavailability
    PEG-40015.245%
    β-Cyclodextrin8.760%
  • Protocol : Use sonication (30 min) and sterile filtration (0.22 μm) for injectable solutions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.